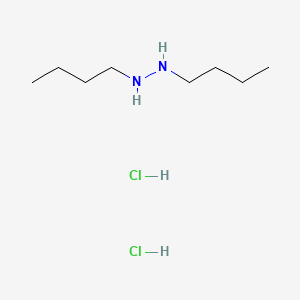

1,2-Dibutylhydrazine dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

78776-28-0 |

|---|---|

Molecular Formula |

C8H22Cl2N2 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

1,2-dibutylhydrazine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-3-5-7-9-10-8-6-4-2;;/h9-10H,3-8H2,1-2H3;2*1H |

InChI Key |

CPWKROHLZUZJCB-UHFFFAOYSA-N |

SMILES |

CCCCNNCCCC.Cl.Cl |

Canonical SMILES |

CCCCNNCCCC.Cl.Cl |

Other CAS No. |

78776-28-0 |

Related CAS |

1744-71-4 (Parent) |

Synonyms |

1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dibutylhydrazine Dihydrochloride

Direct Alkylation Approaches to N,N'-Dialkylhydrazines

Direct alkylation methods involve the introduction of butyl groups onto the nitrogen atoms of a hydrazine (B178648) starting material. While conceptually straightforward, these approaches must overcome challenges related to selectivity and over-alkylation to be effective.

Alkylation of Hydrazine with Butyl Halides and Related Derivatives

The direct alkylation of hydrazine with butyl halides, such as butyl bromide or butyl iodide, is a primary method for forming the N-butyl bond. wikipedia.org This reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of hydrazine attack the electrophilic carbon of the butyl halide. However, the reaction can lead to a mixture of products, including mono-, di-, tri-, and tetra-substituted hydrazines, as well as the unsymmetrical 1,1-dibutylhydrazine isomer.

To achieve selective 1,2-disubstitution, strategies often employ protected hydrazine derivatives. For instance, using a precursor like di-tert-butyl hydrazine-1,2-dicarboxylate allows for a more controlled alkylation process. nih.gov The protecting groups can be removed in a subsequent step to yield the desired dialkylhydrazine. Another advanced method involves the formation of a hydrazine dianion using a strong base like n-butyllithium (n-BuLi). d-nb.infonih.gov This highly nucleophilic dianion can then react with two equivalents of a butyl halide. This "polyanion strategy" offers a pathway to symmetrically disubstituted products with potentially higher selectivity. d-nb.info

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield of 1,2-dibutylhydrazine (B159816) requires careful optimization of several reaction parameters. The choice of solvent, temperature, and stoichiometry are critical. For instance, in the dianion alkylation method, the reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to form the dianion, followed by the addition of the alkylating agent. d-nb.info

The nature of the leaving group on the butyl derivative also influences the reaction rate. Butyl iodide is generally more reactive than butyl bromide, which is in turn more reactive than butyl chloride, consistent with the leaving group ability (I- > Br- > Cl-). d-nb.info The molar ratio of the alkylating agent to the hydrazine derivative is precisely controlled to favor dialkylation while minimizing further substitution. Adding the alkylating agent at lower temperatures can also help prevent undesirable side reactions and the formation of unselective alkylation products. d-nb.info

Table 1: Factors Influencing Direct Alkylation of Hydrazine

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Stoichiometry | Controls the degree of alkylation (mono-, di-, etc.). | Use of ~2 equivalents of butyl halide for disubstitution. |

| Temperature | Affects reaction rate and side reactions. | Low temperatures for dianion formation, controlled warming for alkylation. |

| Solvent | Influences solubility and reactivity of reagents. | Aprotic solvents like THF are common for organometallic bases. |

| Leaving Group | Determines the reactivity of the butyl derivative. | Iodides > Bromides > Chlorides. Choice depends on desired reactivity. |

| Protecting Groups | Enhances selectivity for 1,2-disubstitution. | Use of Boc-protected hydrazine allows for controlled, stepwise alkylation. |

Evaluation of Catalytic Systems in N-Alkylation Processes

Catalytic systems offer a more atom-economical approach to N-alkylation. While specific catalysts for the synthesis of 1,2-dibutylhydrazine are not widely documented, research into the N-alkylation of hydrazine derivatives using transition metal catalysts is an active area. For example, half-sandwich iridium complexes have been investigated for the N-alkylation of hydrazides. researchgate.net Such catalytic cycles often involve a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the hydrazine, all mediated by the same catalyst. This approach avoids the use of stoichiometric alkyl halides and produces water as the only byproduct. The application of similar catalytic systems to the direct alkylation of hydrazine with butanol could provide a greener synthetic route.

Indirect Synthetic Routes for 1,2-Dibutylhydrazine Dihydrochloride (B599025)

Indirect routes involve the formation of a precursor molecule containing the N-N bond, which is then converted to the target hydrazine derivative. These multi-step pathways can offer better control over the final product's structure.

Reductive Functionalization Pathways Leading to Hydrazines

Reductive functionalization, particularly reductive amination or hydrazination, is a powerful indirect method. nih.govacs.org This strategy typically involves the reaction of a carbonyl compound, in this case, butyraldehyde, with hydrazine. The initial condensation forms a hydrazone or an azine intermediate.

For the synthesis of a 1,2-disubstituted hydrazine, two equivalents of butyraldehyde would react with hydrazine hydrate to form butyraldehyde azine (also known as butanal azine). This azine intermediate, which contains a C=N-N=C structure, can then be reduced to yield 1,2-dibutylhydrazine. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Raney Nickel) or chemical reducing agents like sodium borohydride. wikipedia.orgkoreascience.kr This two-step, one-pot process is an effective way to synthesize symmetrically substituted hydrazines.

Table 2: Example of Reductive Functionalization Pathway

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Condensation | Hydrazine Hydrate + 2x Butyraldehyde | Butyraldehyde Azine |

| 2. Reduction | Butyraldehyde Azine + Reducing Agent (e.g., H₂/Raney Ni) | 1,2-Dibutylhydrazine |

| 3. Salt Formation | 1,2-Dibutylhydrazine + Hydrochloric Acid | 1,2-Dibutylhydrazine Dihydrochloride |

Derivatization from Precursor Nitrogen-Containing Compounds

Another significant indirect route involves the synthesis and subsequent reduction of an azo compound. For the target molecule, the corresponding precursor would be 1,2-dibutyldiazene (azobutane). Azo compounds can be synthesized through various methods, including the oxidation of symmetrically disubstituted hydrazines, but for synthetic purposes, they are often built and then reduced. mdpi.com

Once the 1,2-dibutyldiazene is obtained, the N=N double bond can be reduced to the N-N single bond of the hydrazine. A range of reducing systems can accomplish this, including catalytic transfer hydrogenation using reagents like iron powder with calcium chloride, or sodium dithionite in an aqueous solution. organic-chemistry.org This reduction step is often clean and high-yielding.

More advanced and emerging methods involve the direct functionalization of molecular dinitrogen (N₂). riken.jp Research has shown that certain transition metal complexes, such as those involving titanium or thulium, can bind and reduce atmospheric nitrogen, allowing for subsequent functionalization to form hydrazine derivatives. riken.jpnih.gov While not a conventional laboratory method, this represents a frontier in the synthesis of nitrogen-containing compounds.

Following any of these synthetic pathways, the resulting 1,2-dibutylhydrazine base is typically converted to its dihydrochloride salt. This is achieved by treating the free base, often dissolved in a suitable solvent like ethanol, with concentrated hydrochloric acid. The salt precipitates from the solution and can be isolated by filtration, providing a more stable, crystalline solid. orgsyn.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at reducing the environmental impact of chemical processes. While specific research on green synthetic routes for this particular compound is limited, general principles and methodologies developed for other hydrazine derivatives can be extrapolated and considered for its production. Key areas of focus include the use of environmentally benign solvents or solvent-free conditions, and the improvement of atom economy and reaction efficiency.

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for solvents altogether.

Solvent-Free Approaches:

Solvent-free reactions, often facilitated by techniques such as ball-milling or microwave irradiation, represent a significant advancement in green synthesis. researchgate.netminarjournal.com For the synthesis of hydrazine derivatives like hydrazones, solvent-free methods have been shown to be highly effective, often leading to quantitative yields without the need for any solvent during the reaction or purification steps. researchgate.net These techniques can potentially be adapted for the N-alkylation of hydrazine to produce 1,2-dialkylhydrazines.

Microwave-assisted synthesis is another prominent solvent-free method that can accelerate reaction rates and improve yields. minarjournal.comnih.govnih.govmdpi.commdpi.com In the synthesis of various heterocyclic compounds containing hydrazine moieties, microwave irradiation has been successfully employed, often in the absence of a solvent. minarjournal.comnih.govmdpi.commdpi.com The direct reaction of starting materials under microwave irradiation could offer a more energy-efficient and faster route to 1,2-Dibutylhydrazine, which would then be converted to its dihydrochloride salt.

Environmentally Benign Solvents:

When a solvent is necessary, green chemistry promotes the use of environmentally benign options. These include water, supercritical fluids, and ionic liquids, as well as bio-based solvents. For instance, some syntheses of hydrazine derivatives have been successfully carried out in aqueous media. nih.gov The use of "green" solvents derived from renewable resources is also a promising area of research. nih.govresearchgate.netmdpi.com The selection of a suitable green solvent for the synthesis of this compound would depend on the specific reaction conditions and the solubility of the reactants and products.

A comparison of potential reaction conditions is presented in the table below, illustrating the advantages of green chemistry approaches over traditional methods.

| Feature | Traditional Synthesis | Solvent-Free (Microwave/Ball-milling) | Green Solvent Synthesis |

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | None | Water, Bio-solvents, Ionic Liquids |

| Energy Input | Conventional Heating (often prolonged) | Microwave Irradiation (rapid) / Mechanical Energy | Potentially lower energy requirements |

| Reaction Time | Hours to days | Minutes to hours | Variable, can be comparable to traditional methods |

| Waste Generation | High (solvent waste, byproducts) | Minimal | Reduced solvent waste |

| Work-up | Often requires extraction and extensive purification | Simplified, often just filtration | Varies, can be simpler than traditional methods |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of 1,2-dialkylhydrazines can proceed through various routes, each with a different theoretical atom economy. A common method involves the alkylation of hydrazine with an alkyl halide. For the synthesis of 1,2-Dibutylhydrazine, this can be represented by the following general reaction:

N₂H₄ + 2 C₄H₉X → (C₄H₉)₂N₂H₂ + 2 HX

To improve atom economy, alternative synthetic strategies can be considered. For example, catalytic routes that directly add butyl groups across the N-N bond of a hydrazine precursor with minimal byproduct formation would be highly desirable. While specific catalytic methods for 1,2-dibutylhydrazine are not well-documented in publicly available literature, research into catalytic dinitrogen reduction to hydrazine and catalytic alkylation of hydrazines points towards potential future pathways. organic-chemistry.orgd-nb.infonih.govorganic-chemistry.orgresearchgate.netnih.govrsc.orgnih.gov

Reaction Efficiency:

Beyond theoretical atom economy, the practical efficiency of a synthesis is crucial. This includes factors like chemical yield, reaction time, and the energy required. Green methodologies aim to maximize reaction efficiency. As mentioned, microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields for various hydrazine derivatives. researchgate.net

The table below provides a hypothetical comparison of different synthetic approaches for 1,2-dialkylhydrazines based on green chemistry metrics.

| Metric | Traditional Alkylation | Catalytic Alkylation (Hypothetical) |

| Atom Economy | Moderate to Low | Potentially High |

| Catalyst | Often stoichiometric base | Catalytic amounts of a reusable catalyst |

| Byproducts | Salt waste (e.g., NaX) | Minimal |

| Reaction Steps | Multiple steps may be required | Potentially fewer steps |

| Overall Efficiency | Lower | Higher |

By focusing on the development of catalytic systems and optimizing reaction conditions to be solvent-free or to utilize benign solvents, the synthesis of this compound can be aligned more closely with the principles of green chemistry, leading to more sustainable and efficient production methods.

Reactivity and Reaction Mechanisms of 1,2 Dibutylhydrazine Dihydrochloride

Nucleophilic Characteristics of the Hydrazine (B178648) Moiety

The nucleophilicity of the hydrazine core is a central theme in its chemical behavior, enabling it to participate in a range of substitution and addition reactions.

1,2-Dibutylhydrazine (B159816) readily reacts with carbonyl compounds, such as aldehydes and ketones, in a nucleophilic addition-elimination reaction to form hydrazones. This reaction is a cornerstone of hydrazine chemistry. The initial step involves the nucleophilic attack of one of the nitrogen atoms on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the stable C=N double bond of the hydrazone.

The general mechanism for hydrazone formation is depicted below: Step 1: Nucleophilic attack of the hydrazine on the carbonyl group. Step 2: Proton transfer to form a zwitterionic intermediate. Step 3: Elimination of a water molecule to form the hydrazone.

Similarly, 1,2-dibutylhydrazine can react with imines. In this case, the reaction can proceed as a nucleophilic attack on the imine carbon, potentially leading to the displacement of the existing nitrogen substituent or addition across the C=N bond, depending on the reaction conditions and the nature of the imine's substituents. The increased nucleophilicity of the dialkylhydrazine facilitates these transformations.

As a potent nucleophile, 1,2-dibutylhydrazine is expected to react with halogenated substrates, such as alkyl halides, via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nitrogen atom of the hydrazine attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond.

The reaction with a primary alkyl halide would proceed as follows: R-CH₂-X + (n-Bu)NH-NH(n-Bu) → [R-CH₂-NH(n-Bu)-NH(n-Bu)]⁺ + X⁻

The rate of these reactions is influenced by steric hindrance around the electrophilic carbon and the nature of the leaving group, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Due to the presence of two nucleophilic nitrogen atoms, the potential for di-alkylation exists, particularly with an excess of the alkyl halide.

Role in Condensation and Cycloaddition Reactions

The bifunctional nature of 1,2-dibutylhydrazine, possessing two nucleophilic centers, makes it an invaluable component in the synthesis of heterocyclic compounds through condensation and cycloaddition pathways.

As previously mentioned, the reaction of 1,2-dibutylhydrazine with aldehydes and ketones yields N,N'-dibutylhydrazones. These hydrazones are not merely stable end-products but are also versatile intermediates for further chemical transformations. For instance, they are key intermediates in the Wolff-Kishner reduction, where the carbonyl group is ultimately reduced to a methylene (B1212753) group under basic conditions.

A representative table of hydrazones formed from the reaction of a 1,2-dialkylhydrazine with various carbonyl compounds is shown below, illustrating the expected products with 1,2-dibutylhydrazine.

| Carbonyl Reactant | Hydrazine Reactant | Expected Hydrazone Product |

| Acetone | 1,2-Dibutylhydrazine | Acetone N,N'-dibutylhydrazone |

| Benzaldehyde | 1,2-Dibutylhydrazine | Benzaldehyde N,N'-dibutylhydrazone |

| Cyclohexanone | 1,2-Dibutylhydrazine | Cyclohexanone N,N'-dibutylhydrazone |

This table is illustrative and based on the general reactivity of 1,2-dialkylhydrazines with carbonyl compounds.

A significant application of 1,2-disubstituted hydrazines is in the synthesis of five-membered heterocyclic rings, most notably pyrazoles. The Knorr pyrazole (B372694) synthesis and related methodologies involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. jecst.orgimaging.org In this reaction, the two nitrogen atoms of the hydrazine act as nucleophiles, attacking the two carbonyl carbons of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

The use of a symmetrically substituted hydrazine like 1,2-dibutylhydrazine simplifies the reaction, as only one regioisomeric pyrazole product is possible.

The general reaction scheme for pyrazole synthesis is as follows: 1,2-Dibutylhydrazine reacts with a 1,3-diketone, where R1 and R2 are alkyl or aryl groups, to yield a 1,2-dibutyl-3,5-disubstituted-1H-pyrazolium salt after cyclization and dehydration.

Redox Chemistry of 1,2-Dibutylhydrazine Dihydrochloride (B599025)

Hydrazine and its derivatives are well-known reducing agents, and 1,2-dibutylhydrazine is no exception. The presence of the N-N single bond and the lone pairs of electrons on the nitrogen atoms allows the molecule to undergo oxidation. The dihydrochloride salt is more stable towards oxidation than the free base.

The electrochemical oxidation of 1,2-dialkylhydrazines has been studied, providing insight into their redox behavior. For example, the electrooxidation of 1,2-dimethylhydrazine (B38074) at a platinum electrode proceeds via an initial two-electron oxidation. This is followed by a chemical reaction that leads to the formation of other products, indicating a complex multi-step redox process. utexas.edu By analogy, 1,2-dibutylhydrazine would be expected to exhibit similar behavior, acting as a reducing agent in chemical reactions and undergoing electrochemical oxidation. The oxidation products can vary depending on the oxidant and the reaction conditions, but often involve the formation of azo compounds (containing an N=N double bond) or cleavage of the N-N bond.

The standard reduction potential of hydrazine itself in acidic solution is +0.76 V for the reaction: N₂H₄ + 4H⁺ + 4e⁻ → N₂ + 4H₂O. While the specific potential for 1,2-dibutylhydrazine may differ due to the electronic effects of the butyl groups, it underscores the thermodynamic favorability of its oxidation.

Investigation of Oxidation Pathways and Mechanisms (e.g., Autoxidation)

The oxidation of 1,2-dialkylhydrazines is a fundamental transformation that typically leads to the formation of the corresponding azoalkanes. This process involves the formal removal of two hydrogen atoms from the hydrazine moiety to form a nitrogen-nitrogen double bond (N=N). One established method for this transformation is the use of mercuric oxide, which has been shown to oxidize 1,2-dialkylhydrazines to azoparaffins in high yields.

While specific studies on the autoxidation (oxidation by atmospheric oxygen) of 1,2-dibutylhydrazine are not extensively detailed in the available literature, the mechanism can be inferred from related compounds. The autoxidation of hydrazones, which also contain a C=N-NH-R moiety, is known to proceed through a free-radical chain mechanism. This process is initiated by the abstraction of a hydrogen atom from the N-H group, forming a hydrazonyl radical. This radical then reacts with molecular oxygen to form an alpha-azohydroperoxide, which is often the primary product. It is plausible that the autoxidation of 1,2-dibutylhydrazine follows a similar radical-initiated pathway, although the specific intermediates and rates would be influenced by the two butyl groups.

Electrochemical studies on the related 1,2-dimethylhydrazine show that its oxidation proceeds via an initial two-electron transfer. utexas.edu This is followed by a chemical reaction that results in the formation of formaldehyde (B43269) and methylhydrazine. utexas.edu This suggests that the oxidation of 1,2-dibutylhydrazine could also involve complex, multi-step pathways beyond simple dehydrogenation.

Reductive Capabilities in Specific Organic Transformations

While the parent compound, hydrazine (N₂H₄), is widely recognized and used as a reducing agent in organic transformations like the Wolff-Kishner reduction, there is a lack of available scientific literature demonstrating the use of 1,2-dibutylhydrazine or its dihydrochloride salt as a reducing agent in specific organic reactions. Its primary role in synthesis appears to be as a precursor molecule rather than a reagent for reduction.

Acid-Base Properties and Protonation Equilibria of the Dihydrochloride Salt

Like other alkylhydrazines, 1,2-dibutylhydrazine is a basic compound due to the presence of lone pairs of electrons on its two nitrogen atoms. wikipedia.org These lone pairs can accept protons, allowing the compound to act as a Brønsted-Lowry base. The treatment of the free base with two equivalents of hydrochloric acid (HCl) results in the formation of 1,2-dibutylhydrazine dihydrochloride.

The formation of this salt involves the protonation of both nitrogen atoms, yielding a dicationic species balanced by two chloride anions. This conversion into the dihydrochloride salt significantly enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.

While specific experimental pKa values for 1,2-dibutylhydrazine are not readily found, data for the related compound 1,2-dimethylhydrazine can provide an estimate. 1,2-Dimethylhydrazine has an estimated pKa of 7.9, indicating it is a weak base. The butyl groups on 1,2-dibutylhydrazine, being electron-donating, would be expected to slightly increase the basicity compared to the dimethyl analog. The protonation equilibria can be represented as follows:

Table 1: Protonation Equilibria of 1,2-Dibutylhydrazine

| Step | Equilibrium | Description |

| First Protonation | Bu-NH-NH-Bu + H⁺ ⇌ [Bu-NH₂⁺-NH-Bu] | The free base accepts one proton to form the monocationic species. |

| Second Protonation | [Bu-NH₂⁺-NH-Bu] + H⁺ ⇌ [Bu-NH₂⁺-NH₂⁺-Bu] | The monocation accepts a second proton to form the dicationic species present in the dihydrochloride salt. |

Note: This table represents the general protonation steps. Specific equilibrium constants (K) are not available in the searched literature.

Stereochemical Aspects and Chiral Derivatization Potential

The stereochemistry of 1,2-dibutylhydrazine is defined by the rotational possibilities around its single bonds. The molecule is acyclic and flexible, with key rotations occurring around the central Nitrogen-Nitrogen bond and the two Carbon-Nitrogen bonds.

Similar to the conformational analysis of n-butane, rotation around the N-N bond of 1,2-dibutylhydrazine leads to different staggered conformers, primarily anti and gauche forms.

Anti-conformation: The two butyl groups are positioned 180° apart, minimizing steric hindrance. This is generally the most stable conformation.

Gauche-conformation: The two butyl groups are positioned approximately 60° apart, leading to some steric repulsion between them.

The molecule continuously interconverts between these conformations at room temperature. Although 1,2-dibutylhydrazine itself is achiral, its structure possesses the potential for chiral derivatization. Chiral 1,2-diamines are a well-established class of ligands used in asymmetric catalysis. By analogy, if 1,2-dibutylhydrazine is reacted with chiral reagents, or if chiral substituents are introduced onto the butyl chains, diastereomeric or enantiomeric products could be formed. The development of synthetic methods for chiral diamine derivatives is an active area of research, as these molecules are valuable ligands for a variety of catalytic asymmetric reactions. vaia.com

Application As a Versatile Synthetic Intermediate and Molecular Building Block

Precursor in Nitrogen-Containing Heterocyclic Synthesis

The N-N bond is a foundational feature of many important heterocyclic compounds, and 1,2-disubstituted hydrazines are primary reagents for introducing this moiety. 1,2-Dibutylhydrazine (B159816) dihydrochloride (B599025) provides a stable, easy-to-handle source of the 1,2-dibutylhydrazine nucleophile for constructing complex ring systems.

The most classic application of hydrazines in heterocyclic synthesis is the Paal-Knorr condensation with 1,3-dicarbonyl compounds to produce pyrazoles. nih.gov In this reaction, the hydrazine (B178648) derivative condenses with the two carbonyl groups of a diketone, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring. nih.gov

When a 1,2-disubstituted hydrazine like 1,2-dibutylhydrazine is used with a symmetric 1,3-diketone (e.g., acetylacetone), the reaction proceeds to form a 1,2-dibutyl-3,5-dimethyl-1H-pyrazolium salt. The presence of two alkyl groups on the nitrogen atoms prevents the direct formation of a neutral pyrazole, instead yielding the cationic pyrazolium species. This method is a direct and efficient route to symmetrically substituted pyrazolium salts, which are of interest as ionic liquids and phase-transfer catalysts.

The general mechanism involves the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and subsequent dehydration.

Table 1: Representative Pyrazole Synthesis using Hydrazine Derivatives This table shows examples analogous to the expected reactivity of 1,2-dibutylhydrazine dihydrochloride.

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | |

| Hydrazine Hydrate | 2,4-Pentanedione | 3,5-Dimethylpyrazole | nih.gov |

Beyond simple monocyclic heterocycles, this compound is a potential precursor for more complex molecular architectures, including fused and bridged ring systems. These structures are prevalent in natural products and pharmaceutically active compounds.

The synthesis of fused heterocyclic systems often involves reacting a hydrazine with a substrate containing both a dicarbonyl moiety (or its equivalent) and another reactive functional group, or by using a cyclic precursor. For example, the reaction of a hydrazine with a cyclic β-keto ester can lead to the formation of a pyrazole ring fused to the original carbocycle, yielding structures like pyrazolo[1,5-a]pyrimidines or indazoles. nih.gov In these syntheses, 1,2-dibutylhydrazine would be incorporated as the N,N'-dibutyl fragment of the newly formed heterocyclic ring.

Bridged ring systems can also be accessed using strategies that involve intramolecular cycloadditions where the hydrazine moiety is part of the tether connecting the reacting groups. While specific examples involving 1,2-dibutylhydrazine are not prominent, the general utility of hydrazines in forming bicyclic structures is well-documented. researchgate.net

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are a cornerstone of efficient and green chemistry. nih.gov Hydrazine derivatives are frequently employed in MCRs to generate diverse heterocyclic libraries. nih.gov

This compound can serve as the hydrazine component in various MCRs. A common MCR strategy involves the in-situ formation of a reactive intermediate that subsequently undergoes cyclization with a hydrazine. For instance, a three-component reaction between an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative can yield highly substituted pyrazoles or fused pyrazole systems. nih.gov

The butyl groups on the hydrazine can influence the reaction's outcome by modifying the solubility of intermediates and imparting steric hindrance that may affect regioselectivity. The use of 1,2-dibutylhydrazine in such a reaction would directly lead to the formation of a 1,2-dibutyl-substituted heterocyclic core, streamlining the synthesis of complex molecules that would otherwise require multiple steps.

Table 2: Examples of Multi-Component Reactions Involving Hydrazines

| Reactant 1 | Reactant 2 | Reactant 3 | Hydrazine Component | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | Malononitrile | - | Phenylhydrazine | Aminopyrazole | nih.gov |

| Ketone | Acid Chloride | - | Hydrazine | Pyrazole | beilstein-journals.org |

| Aldehyde | Ethyl Acetoacetate | Ammonium Acetate | - (Forms dihydropyridine) | Dihydropyridine | nih.gov |

In the vast majority of MCRs, the hydrazine component is a stoichiometric reactant that becomes fully incorporated into the final product structure. However, hydrazine and its derivatives can occasionally exhibit catalytic activity in certain organic transformations, often acting as a base or a nucleophilic catalyst. For example, hydrazine can catalyze condensation reactions by forming reactive hydrazone intermediates. researchgate.netwikipedia.org

In the context of MCRs, it is conceivable that a hydrazine derivative could facilitate one step of the reaction sequence catalytically before being consumed in a subsequent cyclization step. However, there is no specific evidence in the surveyed literature to suggest that this compound acts as a catalyst within multi-component frameworks; its primary role remains that of a key structural building block.

Development of Specialized Organic Reagents and Functional Scaffolds

The chemical properties of this compound make it a suitable starting point for the development of more specialized reagents and functional molecular scaffolds. The two nitrogen atoms can be further functionalized, and the butyl groups can be modified to tune the molecule's physical and chemical properties.

For example, oxidation of 1,2-dialkylhydrazines can yield the corresponding azo compounds (R-N=N-R), which are useful reagents in various organic transformations, including as sources of radicals or as dienophiles in Diels-Alder reactions. The dibutyl derivative would yield an azoalkane with increased lipophilicity.

Furthermore, the pyrazolium salts synthesized from 1,2-dibutylhydrazine can serve as scaffolds for N-heterocyclic carbenes (NHCs) after deprotonation at the C3 or C5 position, provided these positions are unsubstituted. NHCs are powerful organocatalysts and ligands for transition metals. The butyl groups would provide steric bulk around the carbene center, which can be advantageous for controlling selectivity in catalytic cycles. The development of such specialized reagents from readily available this compound highlights its potential beyond direct use in heterocyclic synthesis.

Potential Applications in Advanced Chemical Materials

While direct, extensive research on the applications of this compound in advanced chemical materials is not widely documented in publicly available literature, its chemical structure as a substituted diamine suggests several potential roles as a monomer or cross-linker in polymer synthesis. The reactivity of its two secondary amine groups offers theoretical pathways for its incorporation into various polymer architectures.

As a Monomer in Condensation Polymerization

The fundamental principle of condensation polymerization involves the reaction of two different difunctional monomers to form a polymer chain with the elimination of a small molecule, such as water. sparkl.me Polyamides, for instance, are synthesized through the reaction of a diamine with a dicarboxylic acid or its derivative, like a diacyl chloride. sparkl.meresearchgate.netlibretexts.org

Theoretically, 1,2-Dibutylhydrazine, as a diamine, could serve as a monomer in such reactions. When reacted with a dicarboxylic acid, it could potentially form a novel type of polyamide. The presence of the butyl groups on the nitrogen atoms would be expected to influence the properties of the resulting polymer, likely increasing its flexibility and solubility in organic solvents compared to polyamides derived from unsubstituted diamines.

The general reaction for the formation of a polyamide from a diamine and a dicarboxylic acid is as follows:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NH-CO-R'-CO-]ₙ + 2n H₂O

In the case of 1,2-Dibutylhydrazine, the "R" group would be the N-N bond with butyl substituents.

Potential Polymer Structures and Properties:

| Monomer 1 | Monomer 2 | Potential Polymer Type | Expected Influence of Butyl Groups |

| 1,2-Dibutylhydrazine | Dicarboxylic Acid (e.g., Adipic Acid) | N-substituted Polyamide | Increased solubility, lower melting point, enhanced flexibility |

| 1,2-Dibutylhydrazine | Diacyl Chloride (e.g., Sebacoyl Chloride) | N-substituted Polyamide | Similar to reaction with dicarboxylic acid, potentially higher molecular weight |

It is important to note that the reactivity of the N-N bond in 1,2-dialkylhydrazines might present synthetic challenges, and specific reaction conditions would need to be developed. cdnsciencepub.com

As a Cross-Linking Agent

Cross-linking is a process that links polymer chains together, forming a three-dimensional network. This process generally enhances the mechanical strength, thermal stability, and chemical resistance of the material. Molecules with two or more reactive functional groups, known as cross-linkers, are used to achieve this.

Given its two amine functional groups, 1,2-Dibutylhydrazine could potentially act as a cross-linking agent for polymers containing functional groups that react with amines.

Potential Cross-Linking Reactions:

Epoxy Resins: Hydrazine and its derivatives are known to react with epoxy groups. yaruichem.com Therefore, 1,2-Dibutylhydrazine could be used to cross-link epoxy resins. The two amine groups could each react with an epoxide ring on different polymer chains, thus forming a cross-link. Adipic acid dihydrazide, a related compound, is used as a cross-linking agent for epoxy powder coatings. yaruichem.com

Polymers with Aldehyde or Ketone Groups: Hydrazine derivatives react with aldehydes and ketones to form hydrazones. nih.govnih.gov If a polymer backbone contains aldehyde or ketone functionalities, 1,2-Dibutylhydrazine could be used to form cross-links via hydrazone bond formation. This type of cross-linking is sometimes designed to be reversible under certain pH conditions. nih.govnih.gov

Polyacrylonitrile (PAN) and Related Polymers: Hydrazine has been shown to cross-link PAN films. researchgate.netsemanticscholar.org It is plausible that 1,2-Dibutylhydrazine could participate in similar reactions, leading to the formation of a cross-linked network.

The following table summarizes the potential cross-linking applications:

| Polymer Type | Reactive Group on Polymer | Cross-Linking Chemistry | Potential Application |

| Epoxy Resins | Epoxide | Nucleophilic ring-opening | Coatings, adhesives, composites |

| Poly(acrolein), etc. | Aldehyde/Ketone | Hydrazone formation | Hydrogels, responsive materials |

| Polyacrylonitrile | Nitrile | Reaction with nitrile group | High-performance fibers, membranes |

While these applications are theoretically possible based on the known reactivity of the hydrazine functional group, experimental validation with this compound would be necessary to determine its efficacy as a monomer or cross-linker and to characterize the properties of the resulting materials.

Catalytic Roles and Applications of 1,2 Dibutylhydrazine Dihydrochloride in Chemical Transformations

Organocatalysis Mediated by Hydrazine (B178648) Derivatives

Hydrazine derivatives have emerged as versatile organocatalysts, participating in a range of chemical transformations. Their catalytic activity often stems from the nucleophilic nature of the nitrogen atoms and their ability to form key intermediates. For instance, in asymmetric organocatalysis, chiral hydrazine derivatives can be employed to induce enantioselectivity in the synthesis of complex molecules.

One notable application of hydrazine derivatives is in the synthesis of other hydrazines through cross-coupling reactions. For example, the organocatalyst anti-1,2,2,3,4,4-hexamethylphosphetane 1-oxide facilitates the cross-coupling of nitroarenes and anilines to produce corresponding hydrazine derivatives. tcichemicals.comtcichemicals.com This process involves the activation of nitro compounds through a P(III)/P(V) redox cycle, which then react with amines to form the N-N bond. tcichemicals.comtcichemicals.com

Furthermore, L-proline, an amino acid, has been effectively used as an organocatalyst in the green synthesis of hydrazide derivatives. mdpi.com This method, which can be performed by grinding at room temperature, offers high yields, short reaction times, and the ability to reuse the catalyst, highlighting the sustainable potential of organocatalysis. mdpi.com

While direct evidence for 1,2-dibutylhydrazine (B159816) dihydrochloride (B599025) as an organocatalyst is not prominent, its structure suggests it could potentially participate in similar transformations, such as acting as a nucleophilic catalyst or a precursor to more complex catalytic systems.

Ligand Design and Coordination in Metal-Catalyzed Processes

The nitrogen atoms in hydrazine derivatives possess lone pairs of electrons, making them excellent candidates for ligands in metal-catalyzed reactions. The coordination of these ligands to a metal center can significantly influence the catalyst's activity, stability, and selectivity.

Influence on Chemo-, Regio-, and Stereoselectivity

The structure of a hydrazine-based ligand can dictate the outcome of a catalytic reaction with high precision. The steric and electronic properties of the substituents on the hydrazine backbone play a crucial role in controlling the chemo-, regio-, and stereoselectivity of the transformation. mdpi.comrsc.org

For instance, in the 1,3-dipolar cycloaddition of nitrones to piperine, the steric hindrance and electronic effects of the nitrone's substituents were found to strongly influence the stereoselectivity of the reaction. rsc.org Similarly, in palladium-catalyzed P-C coupling reactions, the nature of the phosphorus-containing ligand is critical for the efficiency of the process, although "ligand-free" systems have also been developed where the phosphorus reagent itself may act as a ligand. mdpi.com

Titanium-catalyzed alkyne diaminations using 1,1-disubstituted hydrazines demonstrate how catalyst design can control selectivity between diamination and hydrohydrazination. nih.gov By modifying the ligand framework on the titanium catalyst, researchers were able to tune the reaction to favor the desired diamination product. nih.gov This highlights the potential for 1,2-dibutylhydrazine, with its specific alkyl substituents, to act as a ligand that could impart unique selectivity in metal-catalyzed processes.

A theoretical study on the disproportionation of 1,2-diphenylhydrazine (B7769752) catalyzed by a phosphorus(V) center highlighted the cooperative role of the ligand in the redox process. nih.gov The rigid ligand structure imposed geometric constraints on the catalytic center, enhancing its electrophilicity and enabling the reaction. nih.gov This underscores the intricate interplay between the ligand and the metal (or in this case, a main group element) in facilitating catalysis.

Catalyst Stability and Recyclability Studies

The stability of a catalyst is a critical factor for its practical application, and the design of the ligand can significantly impact this property. Robust ligands can protect the metal center from degradation and facilitate the recovery and reuse of the catalyst.

Role in Sustainable and Green Catalytic Methodologies

The principles of green chemistry aim to design chemical processes that are environmentally benign. The use of catalysts is inherently a green chemistry principle as it allows for reactions to occur with higher efficiency and selectivity, generating less waste. Hydrazine derivatives can contribute to sustainable catalysis in several ways.

Hydrazine itself is a powerful reducing agent and can be used in catalytic transfer hydrogenation reactions, offering an alternative to high-pressure hydrogenation with molecular hydrogen. acs.org The development of catalytic methods that utilize hydrazine or its derivatives aligns with the green chemistry goal of using safer and more efficient reagents.

The synthesis of hydrazide derivatives using L-proline as a catalyst under solvent-free grinding conditions is a prime example of a green catalytic methodology. mdpi.com This approach minimizes the use of hazardous solvents and energy-intensive heating. Furthermore, the development of photocatalytic processes, such as the synthesis of artemisinin (B1665778) from the waste products of Artemisia annua extraction, showcases how catalysis can be harnessed for sustainable production. nih.gov

Advanced Spectroscopic and Computational Characterization of 1,2 Dibutylhydrazine Dihydrochloride

Spectroscopic Analysis for Structural Elucidation and Mechanistic Investigations

Spectroscopic techniques are indispensable tools for probing the molecular architecture of 1,2-Dibutylhydrazine (B159816) dihydrochloride (B599025). Each method offers a unique window into the compound's constituent parts and their spatial arrangement.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,2-Dibutylhydrazine dihydrochloride, ¹H NMR spectroscopy provides definitive information about the hydrogen environments within the butyl chains. The dihydrochloride salt form influences the electronic environment of the neighboring protons, leading to characteristic chemical shifts.

Published ¹H NMR data for this compound in deuterium (B1214612) oxide (D₂O) reveals the expected signals for the butyl groups. The terminal methyl (CH₃) protons appear as a triplet, the signal for the two methylene (B1212753) (CH₂) groups adjacent to the methyl and the other methylene group appear as a multiplet, and the methylene (CH₂) protons directly attached to the nitrogen atoms are also observed as a triplet.

| Protons | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Number of Hydrogens |

| CH₃ | ~0.9 | Triplet | 6H |

| -(CH₂)₂- | ~1.3–1.6 | Multiplet | 8H |

| N-CH₂- | ~2.8 | Triplet | 4H |

This data is based on publicly available information for this compound.

Further analysis using ¹³C NMR would complement the ¹H NMR data by identifying the number of unique carbon environments and their chemical shifts, confirming the structure of the butyl chains and their attachment to the hydrazine (B178648) core. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign proton and carbon signals and establish connectivity within the molecule.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing the intermolecular forces, particularly those involving the dihydrochloride salt.

In an IR spectrum of this compound, one would expect to observe characteristic stretching and bending vibrations. The N-H stretching vibrations in the hydrazine salt would likely appear as a broad band in the region of 2400-3200 cm⁻¹, which is characteristic of amine salts. The C-H stretching vibrations of the butyl groups would be observed in the 2850-3000 cm⁻¹ region. C-N stretching and various CH₂ bending (scissoring, wagging, twisting, and rocking) vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. While the N-H and C-H stretches would also be visible, the N-N bond in the hydrazine core, which is often weak in the IR spectrum, may show a more distinct signal in the Raman spectrum. The combination of both IR and Raman spectroscopy would allow for a more complete vibrational assignment.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (salt) | 2400 - 3200 | IR, Raman |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| CH₂ Bend | 1400 - 1500 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would be used to confirm the molecular formula of the protonated free base, [C₈H₂₀N₂ + H]⁺.

Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) could be employed. Under mass spectrometry conditions, the dihydrochloride salt would likely be observed as the protonated free base. The fragmentation pattern would be expected to show characteristic losses of butyl groups and other fragments resulting from the cleavage of C-C and C-N bonds. This fragmentation data is invaluable for confirming the connectivity of the molecule.

| Ion | Expected m/z (monoisotopic) | Information Provided |

| [C₈H₂₁N₂]⁺ | 145.1705 | Accurate mass of the protonated molecule |

| [C₄H₁₁N₂]⁺ | 87.0922 | Loss of a butyl radical |

| [C₄H₉]⁺ | 57.0704 | Butyl cation fragment |

In-situ spectroscopic techniques, such as real-time NMR or IR spectroscopy, are crucial for monitoring the synthesis of this compound or its subsequent reactions. These methods allow for the tracking of reactant consumption and product formation over time, providing valuable kinetic and mechanistic data. For instance, during the alkylation of hydrazine with a butyl halide, in-situ IR could monitor the disappearance of the N-H bands of hydrazine and the appearance of bands associated with the alkylated product. This would enable the optimization of reaction conditions such as temperature, reaction time, and stoichiometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of the hydrogen bonding network between the hydrazinium (B103819) ions and the chloride anions. This information is critical for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not widely published, the expected data from such an analysis would be comprehensive.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | e.g., N-N, N-C, C-C, C-H |

| Bond Angles | e.g., C-N-N, N-N-C, N-C-C |

| Hydrogen Bonds | Donor-Acceptor distances and angles |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) calculations could be used to optimize the geometry of this compound and to predict its spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. The calculated spectra can then be compared with experimental data to aid in the assignment of signals and to validate the computational model.

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the butyl chains and the behavior of the compound in solution. These simulations can provide information about the solvation of the molecule and its interactions with solvent molecules. Furthermore, computational methods can be used to explore the potential energy surface of reactions involving this compound, helping to elucidate reaction mechanisms.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Geometry optimization, prediction of NMR and IR spectra, electronic structure analysis. |

| Molecular Dynamics (MD) | Conformational analysis, study of solvation and intermolecular interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions. |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful computational lens for dissecting the intrinsic properties of this compound at the atomic level. Although specific DFT studies on this exact compound are not extensively available in the public domain, the well-established application of these methods to analogous hydrazine derivatives allows for a detailed projection of the insights that can be gained. These calculations can elucidate the molecule's electronic landscape, conformational preferences, and reactivity patterns, providing a foundational understanding of its chemical behavior.

Electronic Structure and Bonding Analysis

DFT calculations can provide a detailed picture of the electronic structure and bonding within the this compound molecule. By solving the Kohn-Sham equations for the system, one can obtain the molecular orbitals and their corresponding energy levels. This information is crucial for understanding the nature of the chemical bonds and the distribution of electron density throughout the molecule.

A key aspect of the electronic structure of this compound is the N-N single bond of the hydrazine core and the N-C bonds to the butyl groups. The protonation of the nitrogen atoms to form the dihydrochloride salt significantly influences the electronic properties. The lone pairs of electrons on the nitrogen atoms in the free base are involved in bonding with the hydrogen atoms from the hydrochloric acid, leading to the formation of a dication. This alters the electron density distribution and the reactivity of the molecule.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental. For hydrazine derivatives, the HOMO is typically associated with the nitrogen lone pairs, while the LUMO is often a σ*-antibonding orbital. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be employed to quantify the partial charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule. In the case of this compound, the nitrogen atoms are expected to carry a significant positive charge due to protonation, and the chloride ions would be the counterions.

A hypothetical table of calculated electronic properties for this compound, based on DFT calculations, is presented below.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | ~15 D | Reflects the overall polarity of the molecule. |

| NBO Charge on Nitrogen | +0.4 e | Quantifies the partial positive charge on the nitrogen atoms due to protonation. |

| NBO Charge on Chlorine | -0.9 e | Quantifies the partial negative charge on the chloride ions. |

Conformational Analysis and Energetics

The presence of flexible butyl chains in this compound gives rise to a multitude of possible conformations. Conformational analysis using DFT is essential to identify the most stable (lowest energy) three-dimensional arrangement of the atoms and to understand the energy landscape of the molecule.

The primary degrees of freedom for conformational changes include the rotation around the N-N bond and the various C-C and C-N bonds within the butyl groups. The dihedral angle between the two butyl groups attached to the nitrogen atoms is a particularly important parameter. For the hydrazine core, staggered (gauche) and anti (trans) conformations are typically considered.

By performing a systematic scan of the potential energy surface, researchers can identify the global minimum energy structure as well as other low-energy conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. This information is critical for interpreting experimental data, such as NMR spectra, where the observed properties are often an average over the populated conformations.

A hypothetical potential energy surface scan for the rotation around the N-N bond in this compound would likely show distinct energy minima corresponding to stable conformers and energy barriers corresponding to transition states between them.

| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 | The two butyl groups are on opposite sides of the N-N bond. |

| Gauche | ~60° | 1.5 | The two butyl groups are adjacent to each other. |

| Eclipsed | ~0° | 5.0 | The two butyl groups are aligned, representing a high-energy transition state. |

Prediction of Reactivity and Reaction Pathways

DFT calculations can be a predictive tool for understanding the reactivity of this compound and for exploring potential reaction pathways. Reactivity descriptors derived from DFT, such as the Fukui functions and the local softness, can identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. elsevierpure.com

For instance, the nitrogen atoms, despite being protonated, could still exhibit some nucleophilic character depending on the reaction conditions. Conversely, the surrounding atoms could be susceptible to nucleophilic attack. The calculation of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and can highlight regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. mdpi.com

Furthermore, DFT can be used to model the entire course of a chemical reaction involving this compound. By locating the transition state structures and calculating the activation energies, one can predict the feasibility and kinetics of various reaction pathways. For example, one could investigate the mechanism of deprotonation or its reaction with other chemical species.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in a solvent. uni-paderborn.deresearchgate.net MD simulations model the time evolution of a system of multiple molecules, providing a dynamic picture of intermolecular interactions and solution-phase behavior.

For this compound, an aqueous solution would be a relevant system to study, given its salt nature. An MD simulation would involve placing a number of this compound molecules and a large number of water molecules in a simulation box and solving Newton's equations of motion for all atoms.

Key aspects that can be investigated with MD simulations include:

Solvation Structure: The arrangement of water molecules around the 1,2-dibutylhydrazine dication and the chloride anions can be characterized by calculating radial distribution functions (RDFs). This would reveal the hydration shells and the specific hydrogen bonding patterns between the solute and the solvent.

Ion Pairing: The extent of association between the 1,2-dibutylhydrazine dication and the chloride anions in solution can be studied. The potential of mean force (PMF) between the ions can be calculated to determine the free energy profile of their association.

Conformational Dynamics: MD simulations can track the conformational changes of the flexible butyl groups and the hydrazine backbone in real-time, providing information on the timescales of these motions.

Transport Properties: Properties such as the diffusion coefficient of the ions in the solution can be calculated from the simulation trajectories, which is important for understanding mass transport phenomena.

A hypothetical table summarizing the potential output from an MD simulation of this compound in water is shown below.

| Property | Simulated Result | Significance |

|---|---|---|

| First Solvation Shell of N-H | ~3-4 water molecules | Characterizes the immediate hydration environment of the protonated nitrogen atoms. |

| First Solvation Shell of Cl- | ~6 water molecules | Describes the hydration of the chloride counterions. |

| Diffusion Coefficient of Cation | ~0.5 x 10^-5 cm²/s | Quantifies the mobility of the 1,2-dibutylhydrazine dication in water. |

| N-N Torsional Angle Distribution | Peaks at ~180° and ~60° | Shows the preferred conformations of the hydrazine backbone in solution. |

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their observed activity. While often used in drug discovery, QSAR can also be applied in the context of chemical reactivity to predict the reaction rates or equilibrium constants of a family of related compounds.

For a series of N,N'-dialkylhydrazine dihydrochlorides, including this compound, a QSAR study could be developed to predict a specific aspect of their chemical reactivity, for example, their pKa values or their rate of oxidation.

The general workflow for a QSAR study in this context would be:

Data Set Selection: A set of hydrazine derivatives with experimentally measured reactivity data would be compiled. This set would include this compound and other analogs with varying alkyl chain lengths and branching.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the data set. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for predicting the pKa of N,N'-dialkylhydrazine dihydrochlorides might take the following form:

pKa = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where the descriptors could be related to the steric bulk of the alkyl groups or their electron-donating/withdrawing effects. Such a model would allow for the prediction of the pKa of new or untested hydrazine derivatives based solely on their calculated molecular descriptors.

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Constitutional | Molecular Weight | Relates to the overall size of the molecule. |

| Topological | Wiener Index | Encodes information about molecular branching. |

| Quantum Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons. |

| Quantum Chemical | Charge on Nitrogen | Reflects the inductive effects of the alkyl substituents. |

Future Research Directions and Unexplored Avenues in 1,2 Dibutylhydrazine Dihydrochloride Chemistry

Discovery of Novel and Efficient Synthetic Routes

The classical synthesis of symmetrically disubstituted hydrazines, such as 1,2-dimethylhydrazine (B38074), often involves the methylation of diformylhydrazine or dibenzoylhydrazine followed by hydrolysis. orgsyn.org A high-yield synthesis of 1,2-dialkylhydrazine hydrochlorides has also been reported via the reduction of hydrazones or azines with diborane. rsc.org However, these methods can sometimes be multi-step or require harsh reagents. Future research should focus on developing more direct, atom-economical, and sustainable synthetic routes to 1,2-Dibutylhydrazine (B159816) dihydrochloride (B599025).

Potential Research Avenues:

Direct Catalytic N-N Coupling: Exploration of transition-metal-catalyzed cross-coupling reactions to directly form the N-N bond between two butylamine (B146782) equivalents or a butylamine and a suitable nitrogen source.

Electrochemical Synthesis: Development of electrochemical methods for the reductive coupling of butyl-containing nitrogenous precursors, offering a greener alternative to chemical reductants. researchgate.net

Flow Chemistry Approaches: The use of microreactor technology could enable better control over reaction parameters, potentially improving yields and safety for the synthesis of hydrazine (B178648) derivatives.

Biocatalytic Routes: Investigating the potential of enzymes to catalyze the formation of the N,N'-dibutylhydrazine linkage, offering a highly selective and environmentally benign synthetic strategy.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Catalytic N-N Coupling | High atom economy, potential for stereocontrol | Catalyst development, substrate scope limitations |

| Electrochemical Synthesis | Use of electrons as a clean reagent, mild reaction conditions | Electrode material selection, potential for side reactions |

| Flow Chemistry Approaches | Enhanced safety, improved process control, scalability | Initial setup costs, potential for clogging |

| Biocatalytic Routes | High selectivity, environmentally friendly | Enzyme discovery and engineering, limited substrate scope |

Expansion of Its Reactivity Profile in Complex Chemical Systems

The reactivity of hydrazine derivatives is diverse, acting as nucleophiles, reducing agents, and precursors to various heterocyclic systems. nbinno.com The nucleophilicity of hydrazines has been a subject of detailed kinetic studies, revealing that substitution patterns significantly influence their reactivity. acs.org While the basic reactivity of hydrazines is understood, the specific steric and electronic effects of the two butyl groups in 1,2-Dibutylhydrazine dihydrochloride on its reactivity in complex chemical systems remain to be thoroughly investigated.

Areas for Future Investigation:

Reactions with Novel Electrophiles: Studying the reactions of this compound with a wider range of electrophiles to synthesize novel acyclic and cyclic structures.

Catalytic Activity: Investigating the potential of 1,2-Dibutylhydrazine and its derivatives to act as ligands for transition metals in catalysis, or even as organocatalysts themselves.

Redox Chemistry: A detailed study of the electrochemical properties of 1,2-Dibutylhydrazine and its utility as a reducing agent in organic synthesis, potentially for the reduction of metal salts to nanoparticles. researchgate.net

Reactivity in "On-Water" Conditions: Exploring the reactivity of this compound in aqueous media, which could lead to more sustainable chemical processes.

Innovative Applications in Emerging Fields of Organic and Supramolecular Chemistry

Hydrazine derivatives are crucial building blocks for a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. nbinno.comresearchgate.net Their ability to form stable nitrogen-nitrogen bonds and participate in condensation reactions makes them invaluable for constructing complex molecular architectures. nbinno.com The unique structural features of 1,2-Dibutylhydrazine could be leveraged for applications in emerging fields.

Potential Innovative Applications:

Supramolecular Chemistry: The dibutyl-substituted hydrazine core could serve as a versatile building block for the synthesis of macrocycles, cages, and other supramolecular architectures through dynamic covalent chemistry. The butyl groups can provide solubility in organic solvents and influence the self-assembly process. The study of cadmium(II) complexes with hydralazine-based ligands has demonstrated the formation of coordination polymers and trinuclear complexes, highlighting the potential of hydrazine derivatives in constructing supramolecular structures. mdpi.com

Foldamer Chemistry: The conformational preferences of the N-N bond in 1,2-dibutylhydrazine could be exploited in the design of novel foldamers with predictable secondary structures.

Materials Science: Incorporation of the 1,2-dibutylhydrazine moiety into polymer backbones could lead to new materials with interesting thermal, mechanical, or optical properties. For instance, hydrazine has been used to create functionalized porous poly(ionic liquid) membranes. researchgate.net

Drug Delivery: The hydrazine linkage can be used as a cleavable linker in drug delivery systems, releasing a therapeutic agent under specific physiological conditions. Carbon nanoparticles, for example, can be linked to drugs using hydrazine bonds for targeted delivery. dovepress.com

Synergistic Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has proven to be a powerful tool for understanding and predicting the properties and reactivity of chemical systems. rsc.orgacs.org For this compound, a combined computational and experimental approach can provide deep insights into its behavior and guide the design of new applications.

Future Research Directions:

Conformational Analysis: Detailed computational studies using methods like Density Functional Theory (DFT) to understand the conformational landscape of 1,2-Dibutylhydrazine and its protonated forms. This can be correlated with experimental techniques like NMR spectroscopy.

Reactivity Prediction: Quantum mechanical calculations can be employed to predict the reactivity of 1,2-Dibutylhydrazine towards various reagents, guiding experimental efforts. imist.manih.gov This includes predicting reaction barriers and identifying the most likely reaction pathways.

Spectroscopic Characterization: The combination of experimental spectroscopic data (IR, NMR, etc.) with theoretical calculations can lead to a more accurate assignment of spectral features and a deeper understanding of the molecule's electronic structure. nih.gov

Modeling of Supramolecular Assemblies: Molecular dynamics simulations can be used to model the self-assembly of 1,2-Dibutylhydrazine-containing molecules into larger supramolecular structures, providing insights into their formation and stability.

The table below summarizes the key computational and experimental techniques and their potential synergies.

| Research Area | Computational Method | Experimental Technique | Synergy |

| Conformational Analysis | DFT, Molecular Mechanics | NMR, X-ray Crystallography | Validation of computed conformer energies and geometries. |

| Reactivity Prediction | Transition State Theory, QSAR | Kinetic Studies, Product Analysis | Understanding reaction mechanisms and predicting reaction rates. nih.gov |

| Spectroscopic Characterization | TD-DFT, GIAO | UV-Vis, IR, NMR | Accurate assignment of spectroscopic signals. nih.gov |

| Supramolecular Assembly | Molecular Dynamics, Monte Carlo | AFM, TEM, DLS | Elucidating the structure and dynamics of self-assembled systems. |

By systematically exploring these research avenues, the scientific community can significantly advance the understanding and application of this compound, transforming it from a chemical curiosity into a valuable tool for chemists and material scientists.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and purifying 1,2-dibutylhydrazine dihydrochloride, and how can purity be confirmed?

- Methodology : Synthesis typically involves reacting dibutylhydrazine with hydrochloric acid under controlled stoichiometric conditions. Purification may include recrystallization or column chromatography. Purity confirmation requires multi-modal analysis:

- LC/MS : To verify molecular weight and detect impurities .

- NMR : For structural confirmation (e.g., distinguishing between 1,2- and 1,1-isomers) .

- Elemental analysis : To validate stoichiometry of C, H, N, and Cl .

Q. What safety protocols are critical when handling hydrazine derivatives like this compound?

- Best Practices :

- PPE : Use nitrile gloves, lab coats, and chemical-resistant suits to avoid dermal exposure .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols .

- Waste Disposal : Neutralize acidic hydrazine residues before disposal per OSHA/NIOSH guidelines .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Experimental Design :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks.

- Analytical Endpoints : Monitor decomposition via HPLC for byproducts and quantify intact compound using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can this compound be used to model chemically induced carcinogenesis in vivo?

- Experimental Design :

- Dosage Regimen : Administer 10–20 mg/kg via subcutaneous injection weekly for 20 weeks (based on analogous dimethylhydrazine models) .

- Dietary Variables : Pair with high-fat diets to mimic "Western" dietary risk factors and assess tumor latency .

- Endpoint Analysis : Histopathology of intestinal tissues for adenoma/carcinoma incidence .

Q. How should researchers address contradictions in carcinogenicity data (e.g., pro- vs. anti-tumor effects of co-administered agents)?

- Case Example : Vitamin E enhanced 1,2-dimethylhydrazine-induced tumorigenesis in mice, contrary to prior studies .

- Resolution Strategies :

- Species-Specific Factors : Compare murine vs. rat metabolic pathways (e.g., CYP450 enzyme activity).

- Dose-Response Analysis : Test lower vitamin E doses to identify thresholds for paradoxical effects.

- Mechanistic Studies : Evaluate oxidative stress markers (e.g., glutathione levels) and DNA adduct formation .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

- Approaches :

- DFT Calculations : Model electron distribution and reaction pathways (e.g., hydrolysis or alkylation potential) .

- Molecular Dynamics : Simulate interactions with DNA or proteins to predict mutagenic hotspots .

Data Analysis & Validation

Q. How can researchers validate the specificity of analytical assays for this compound in complex matrices?

- Validation Steps :

- Spike-and-Recovery : Add known quantities to biological samples (e.g., plasma, fecal matter) and quantify recovery via LC-MS/MS .

- Cross-Reactivity Testing : Test structurally similar hydrazines (e.g., phenylhydrazine derivatives) to confirm assay specificity .

Ethical & Regulatory Considerations

Q. What regulatory frameworks govern the use of hydrazine derivatives in preclinical studies?

- Guidelines :

- OECD 451 (Carcinogenicity Studies) : Define dosing protocols and humane endpoints.

- EPA/ATSDR Toxicity Profiles : Reference safety thresholds for hydrazine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.